molecular formula C9H13NO2 B12879354 4-Cyclopentyl-2-methyloxazol-5(4H)-one

4-Cyclopentyl-2-methyloxazol-5(4H)-one

Katalognummer: B12879354
Molekulargewicht: 167.20 g/mol
InChI-Schlüssel: YFDOJXURKYNQEH-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

4-Cyclopentyl-2-methyloxazol-5(4H)-one is a heterocyclic organic compound that features an oxazole ring substituted with a cyclopentyl group and a methyl group

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

The synthesis of 4-Cyclopentyl-2-methyloxazol-5(4H)-one typically involves the cyclization of appropriate precursors under specific conditions. One common method might involve the reaction of cyclopentanone with an appropriate amine and a carboxylic acid derivative under dehydrating conditions to form the oxazole ring.

Industrial Production Methods

Industrial production methods for such compounds often involve optimizing the synthetic route for higher yields and purity. This might include the use of catalysts, controlled temperatures, and pressures, as well as purification techniques like crystallization or chromatography.

Analyse Chemischer Reaktionen

Types of Reactions

4-Cyclopentyl-2-methyloxazol-5(4H)-one can undergo various chemical reactions, including:

    Oxidation: The compound might be oxidized to introduce additional functional groups.

    Reduction: Reduction reactions could be used to modify the oxazole ring or the substituents.

    Substitution: Electrophilic or nucleophilic substitution reactions can introduce new substituents on the oxazole ring.

Common Reagents and Conditions

Common reagents for these reactions might include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and various nucleophiles or electrophiles for substitution reactions.

Major Products Formed

The major products formed from these reactions would depend on the specific reagents and conditions used. For example, oxidation might yield oxazole derivatives with additional oxygen-containing groups, while substitution reactions could introduce various alkyl or aryl groups.

Wissenschaftliche Forschungsanwendungen

4-Cyclopentyl-2-methyloxazol-5(4H)-one may have several scientific research applications, including:

    Chemistry: As a building block for the synthesis of more complex molecules.

    Biology: Potential use in studying biological pathways and interactions.

    Medicine: Investigation of its potential as a pharmaceutical agent due to its structural similarity to other bioactive oxazole derivatives.

    Industry: Possible applications in the development of new materials or as intermediates in chemical manufacturing.

Wirkmechanismus

The mechanism of action of 4-Cyclopentyl-2-methyloxazol-5(4H)-one would depend on its specific interactions with molecular targets. Typically, compounds with oxazole rings can interact with enzymes, receptors, or other proteins, affecting biological pathways. The exact molecular targets and pathways would require detailed biochemical studies.

Vergleich Mit ähnlichen Verbindungen

Similar Compounds

Similar compounds might include other oxazole derivatives such as:

  • 4-Phenyl-2-methyloxazol-5(4H)-one
  • 4-Benzyl-2-methyloxazol-5(4H)-one
  • 4-Cyclohexyl-2-methyloxazol-5(4H)-one

Uniqueness

4-Cyclopentyl-2-methyloxazol-5(4H)-one is unique due to its specific substituents, which can influence its chemical reactivity and biological activity. The cyclopentyl group, in particular, might confer distinct steric and electronic properties compared to other similar compounds.

Eigenschaften

Molekularformel

C9H13NO2

Molekulargewicht

167.20 g/mol

IUPAC-Name

4-cyclopentyl-2-methyl-4H-1,3-oxazol-5-one

InChI

InChI=1S/C9H13NO2/c1-6-10-8(9(11)12-6)7-4-2-3-5-7/h7-8H,2-5H2,1H3

InChI-Schlüssel

YFDOJXURKYNQEH-UHFFFAOYSA-N

Kanonische SMILES

CC1=NC(C(=O)O1)C2CCCC2

Herkunft des Produkts

United States

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.